Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine
CAS No.: 31968-98-6
Cat. No.: VC8376489
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine - 31968-98-6](/images/structure/VC8376489.png)
Specification
CAS No. | 31968-98-6 |
---|---|
Molecular Formula | C9H21N3 |
Molecular Weight | 171.28 g/mol |
IUPAC Name | N-ethyl-2-(4-methylpiperazin-2-yl)ethanamine |
Standard InChI | InChI=1S/C9H21N3/c1-3-10-5-4-9-8-12(2)7-6-11-9/h9-11H,3-8H2,1-2H3 |
Standard InChI Key | YVOBFOBRRDUCNI-UHFFFAOYSA-N |
SMILES | CCNCCC1CN(CCN1)C |
Canonical SMILES | CCNCCC1CN(CCN1)C |
Introduction
Structural Characteristics and Molecular Design
Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine comprises a piperazine ring substituted at the 2-position with a methyl group and an ethylamine side chain. The piperazine core adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain . The ethylamine side chain introduces flexibility, enabling interactions with hydrophobic pockets in biological targets.
Comparative Analysis with Related Piperazine Derivatives
Piperazine derivatives often serve as privileged scaffolds in medicinal chemistry due to their balanced basicity and conformational flexibility. For example, the structurally similar compound 2-ethylsulfanyl-4-methyl-5-[2-(4-methylpiperazin-1-yl)ethyl]-1,3-thiazole trihydrochloride (CAS 89663-33-2) shares the 4-methylpiperazine motif but incorporates a thiazole ring and ethylsulfanyl group . Key differences include:
The absence of a thiazole ring in the target compound reduces steric hindrance, potentially enhancing bioavailability.
Synthetic Methodologies
Reductive Amination Strategies
A common route to ethyl-piperazine derivatives involves reductive amination of ketones or aldehydes with primary amines. For instance, the synthesis of 2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (11) employed a Buchwald–Hartwig coupling between a brominated imidazopyridine and boc-piperazine, followed by deprotection . Adapting this method, Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine could be synthesized via:
-
Mannich Reaction: Condensation of 4-methylpiperazine with ethylenediamine and formaldehyde under acidic conditions.
-
Alkylation: Reaction of 4-methylpiperazine with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ .
Spectroscopic Characterization
While direct data for the target compound is unavailable, analogous piperazine derivatives are characterized by:
-
¹H NMR: Peaks at δ 2.5–3.5 ppm for piperazine protons and δ 1.0–1.5 ppm for ethyl groups .
-
IR: Stretching vibrations at 3300 cm⁻¹ (N–H) and 2800 cm⁻¹ (C–H aliphatic) .
Pharmacological and Biochemical Implications
Target Engagement and Selectivity
Piperazine derivatives frequently modulate GPCRs and enzymes. For example, compound 11 inhibited autotaxin (ATX) with an IC₅₀ of 27 nM, reducing lysophosphatidic acid (LPA) levels in murine fibrosis models . Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine’s ethylamine side chain may enhance binding to amineergic receptors (e.g., 5-HT₁A, α-adrenergic), while the methyl group could mitigate hERG channel inhibition—a common liability in basic amines .
ADMET Profiling
Key ADMET parameters for piperazine analogs include:
-
hERG Inhibition: Reduced risk compared to piperidine analogs due to lower basicity (calculated pKa ~7.8 vs. 8.5) .
-
CYP3A4 TDI: Scaffold modifications (e.g., methyl substitution) can eliminate time-dependent inhibition .
Applications in Drug Discovery
Neurological Disorders
Piperazine derivatives are explored as antipsychotics and anxiolytics. The ethylamine chain in the target compound may enhance blood-brain barrier penetration, making it a candidate for depression or schizophrenia therapies.
Antifibrotic Agents
Analogous to compound 11, Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine could target ATX-LPA pathways, offering therapeutic potential in idiopathic pulmonary fibrosis (IPF) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume